molecular formula C14H18O2 B1205539 2-(4-(3-Methyl-2-butenyl)phenyl)propionic acid CAS No. 73318-89-5

2-(4-(3-Methyl-2-butenyl)phenyl)propionic acid

Cat. No.: B1205539
CAS No.: 73318-89-5
M. Wt: 218.29 g/mol
InChI Key: YZPIMMMQMYKRAK-UHFFFAOYSA-N
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Description

2-(4-(3-Methyl-2-butenyl)phenyl)propionic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

73318-89-5

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-[4-(3-methylbut-2-enyl)phenyl]propanoic acid

InChI

InChI=1S/C14H18O2/c1-10(2)4-5-12-6-8-13(9-7-12)11(3)14(15)16/h4,6-9,11H,5H2,1-3H3,(H,15,16)

InChI Key

YZPIMMMQMYKRAK-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)CC=C(C)C)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)CC=C(C)C)C(=O)O

Synonyms

2-(4-(3-methyl-2-butenyl)phenyl)propionic acid
TA 60
TA-60

Origin of Product

United States

Synthesis routes and methods I

Procedure details

24.6 g of ethyl α-(p-prenylphenyl)propionate was dissolved in 250 ml of ethanol, and a solution composed of 6.0 g of sodium hydroxide and 10 ml of water was added. The mixture was stirred overnight at room temperature, and concentrated. Water was added, and the mixtue was washed with diethyl ether. The resulting aqueous layer was acidified with 1 N hydrochloric acid, and extracted with diethyl ether. The extract was washed with an aqueous solution of sodium chloride, dried, concentrated and distilled to give 19.5 g of α-(p-prenylphenyl)propionic acid having the following boiling point and NMR spectrum.
Name
ethyl α-(p-prenylphenyl)propionate
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 16.4 g of 2-(p-prenylphenyl)propionitrile, 60 g of sodium hydroxide, 100 ml of water and 120 ml of methanol was stirred at 70°-75° C. for 8 hours. The resulting solution was concentrated and acidified with dilute hydrochloric acid, followed by extraction with ethyl ether and washing with water. The ethereal solution was extracted with 5% aqueous potassium hydroxide solution. The aqueous layer was acidified with dilute hydrochloric acid, and extracted with ether, which was then washed with water, dried over anhydrous magnesium sulfate and decolorized with activated charcoal. The ether was removed to give 15.5 g of 2-(p-prenylphenyl)propionic acid. ##STR1##
Name
2-(p-prenylphenyl)propionitrile
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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